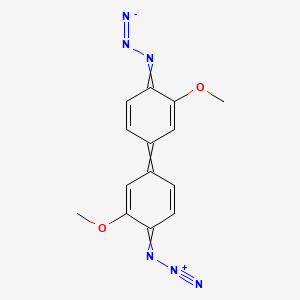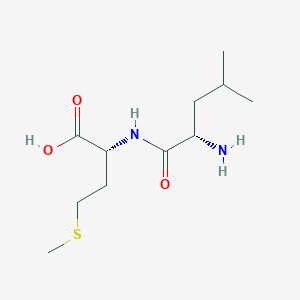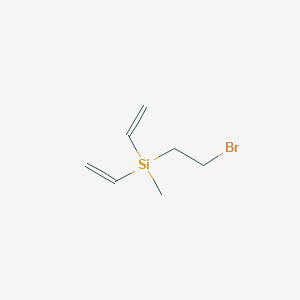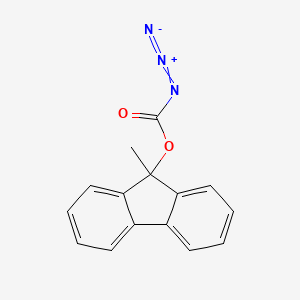
4,4'-Diazido-3,3'-dimethoxy-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diazido-3,3’-dimethoxy-biphenyl is an organic compound characterized by the presence of two azido groups and two methoxy groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diazido-3,3’-dimethoxy-biphenyl typically involves the diazotization of 4,4’-diamino-3,3’-dimethoxy-biphenyl followed by azidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful conversion of amino groups to azido groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and azidation processes, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Diazido-3,3’-dimethoxy-biphenyl can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido groups.
Major Products Formed
Oxidation: Formation of 4,4’-dinitro-3,3’-dimethoxy-biphenyl.
Reduction: Formation of 4,4’-diamino-3,3’-dimethoxy-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Diazido-3,3’-dimethoxy-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Potential use in bioconjugation and labeling of biomolecules due to its azido groups.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including photoresists and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-Diazido-3,3’-dimethoxy-biphenyl involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material science. The methoxy groups provide additional stability and solubility to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diamino-3,3’-dimethoxy-biphenyl: Precursor to the diazido compound, used in similar applications.
4,4’-Dinitro-3,3’-dimethoxy-biphenyl: Oxidized form, used in different chemical contexts.
4,4’-Dimethoxy-biphenyl: Lacks azido groups, used in simpler organic syntheses.
Uniqueness
4,4’-Diazido-3,3’-dimethoxy-biphenyl is unique due to the presence of both azido and methoxy groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
43101-09-3 |
|---|---|
Formule moléculaire |
C14H12N6O2 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
[[4-(4-diazonioimino-3-methoxycyclohexa-2,5-dien-1-ylidene)-2-methoxycyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C14H12N6O2/c1-21-13-7-9(3-5-11(13)17-19-15)10-4-6-12(18-20-16)14(8-10)22-2/h3-8H,1-2H3 |
Clé InChI |
WLNIECNLFRHWOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C=CC(=N[N+]#N)C(=C2)OC)C=CC1=NN=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)




![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)

![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)

